molecular formula C16H18N2O3S2 B2640483 Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate CAS No. 304683-94-1

Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate

Cat. No. B2640483
CAS RN: 304683-94-1
M. Wt: 350.45
InChI Key: JHCPCVRFBLGSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate have been synthesized and tested for antimicrobial activities. For example, a study by Sarvaiya et al. (2019) describes the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their evaluation for antimicrobial activity against various bacteria and fungi. The structural recognition of these compounds was achieved through analytical and spectral studies, highlighting the potential for developing new antimicrobial agents Sarvaiya, Gulati, & Patel, 2019.

Anti-inflammatory and Antimycobacterial Agents

Another research avenue involves the synthesis of derivatives with potential anti-inflammatory and antimycobacterial properties. Narayana et al. (2006) synthesized Schiff bases from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which showed promising biological activity, including antibacterial, antifungal, and anti-inflammatory effects. Some compounds exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents Narayana, Ashalatha, Raj, & Kumari, 2006.

Novel Heterocyclic Compounds

Research also extends to the synthesis of novel heterocyclic compounds with potential biological activities. Alshahrani et al. (2018) reported the synthesis of new pyrimidine selanyl derivatives by reacting sodium diselenide with tetrahydro-1-benzothieno[2,3-d]pyrimidine and subsequent reactions with chloroacetic acid derivatives. These compounds were characterized by various spectroscopic tools, indicating the scope for discovering new chemical entities with pharmacological activities Alshahrani, Gobouri, Alshanbari, Ahmed, & Abdel‐Hafez, 2018.

properties

IUPAC Name

ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-21-13(20)7-10(19)8-22-15-14-11-5-3-4-6-12(11)23-16(14)18-9-17-15/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCPCVRFBLGSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.